Arietin

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S1889216
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Arietin

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Arietin

Arietin is a peptide derived from the venom of the African viper, Bitis arietans. It is characterized as an antiplatelet peptide containing the Arg-Gly-Asp (RGD) sequence, which plays a crucial role in its biological activity. The molecular weight of arietin is approximately 8500 Da, and its amino acid sequence includes Ser-Pro-Pro-Val-Cys-Gly-Asn-Lys at the N-terminus. Arietin has been shown to inhibit platelet aggregation by interfering with fibrinogen binding to activated platelets, making it a significant compound in the study of hemostasis and thrombosis .

Arietin participates in various biochemical interactions, primarily related to its antiplatelet activity. The mechanism of action involves competitive inhibition of fibrinogen binding to glycoprotein IIb/IIIa receptors on platelets. This interaction prevents platelet aggregation induced by agonists such as adenosine diphosphate (ADP), thrombin, and collagen. The inhibition is dose-dependent, with IC50 values ranging from 1.3×1071.3\times 10^{-7} to 2.7×1072.7\times 10^{-7} M for different stimuli .

Arietin exhibits significant biological activity as an antiplatelet agent. It effectively inhibits platelet aggregation in human platelet suspensions and whole blood. Specifically, it blocks aggregation induced by various stimuli, including ADP, thrombin, and collagen, without affecting initial shape changes or ATP release from platelets. Additionally, arietin has been shown to completely inhibit fibrinogen-induced aggregation of elastase-treated platelets . Its unique mechanism highlights its potential therapeutic applications in managing thrombotic disorders.

The synthesis of arietin involves purification from the venom of Bitis arietans. Techniques such as gel filtration chromatography, ion exchange chromatography, and reverse-phase high-performance liquid chromatography (HPLC) are employed to isolate this peptide. The purification process allows for the characterization of arietin's structure and functional properties .

Arietin's primary application lies in its potential use as an antithrombotic agent. Given its ability to inhibit platelet aggregation, it may serve as a therapeutic candidate for conditions associated with excessive clot formation, such as myocardial infarction or stroke. Additionally, research into arietin's mechanism may provide insights into developing new anticoagulant therapies that target platelet function more selectively than traditional anticoagulants .

Interaction studies of arietin have focused on its binding affinity to platelet receptors and its effects on platelet activation pathways. It has been demonstrated that arietin competes with fibrinogen for binding sites on glycoprotein IIb/IIIa receptors, effectively blocking fibrinogen's role in platelet aggregation. This competitive inhibition underscores arietin's potential as a model for designing new antiplatelet drugs that could lead to safer therapeutic options with fewer side effects compared to existing medications .

Arietin belongs to a class of peptides known as disintegrins, which also includes other antiplatelet agents derived from snake venoms. Here are some similar compounds:

Compound NameSourceMolecular WeightMechanism of Action
HalysinBitis gabonica~6000 DaInhibits fibrinogen binding to glycoprotein IIb/IIIa
GaboninBitis gabonica~5000 DaAntiplatelet activity through RGD motif
TriflavinTrimeresurus flavoviridis~7000 DaBlocks fibrinogen receptor interactions
AccutinAgkistrodon acutus~5241 DaInhibits platelet aggregation via GPIIb/IIIa blockade

Uniqueness of Arietin

Arietin is unique due to its specific amino acid composition and the potency of its inhibitory effects on platelet aggregation compared to other disintegrins. Its ability to completely block fibrinogen-induced aggregation at lower concentrations makes it a particularly interesting candidate for further pharmacological development .

Venom Composition of Bitis arietans

The African puff adder (Bitis arietans) represents one of the most medically significant venomous snakes across sub-Saharan Africa, with its venom containing a complex mixture of bioactive compounds that includes the disintegrin peptide arietin [2]. The venom composition of Bitis arietans has been extensively characterized through proteomic analysis, revealing a sophisticated arsenal of toxins that collectively contribute to the species' predatory success and clinical significance [3] [4].

The Bitis arietans venom comprises approximately 90-95% proteins, with the remaining fraction consisting of peptides, carbohydrates, nucleic acid-derived segments, metallic cations, biogenic amines, lipids, and free amino acids [4]. Among the protein components, substantial quantities of enzymes dominate the composition, particularly snake venom serine proteases, snake venom metalloproteases, and phospholipase A2 enzymes [4] [5]. Non-enzymatic proteins constitute another significant fraction, including disintegrins such as arietin and bitistatin, C-type lectins, cystatins, and Kunitz-type protease inhibitors [4] [6].

Comprehensive proteomic characterization using two-dimensional electrophoresis combined with combinatorial peptide ligand library prefractionation has identified at least 43 distinct proteins from 9 toxin families within Bitis arietans venom [3]. Snake venom metalloproteases, serine proteinases, and C-type lectin-like proteins comprise the major toxin families, while phospholipase A2, disintegrins including arietin, and cystatins represent minor but functionally important components [3] [6].

The following table summarizes the major protein families identified in Bitis arietans venom:

Protein FamilyRelative AbundanceMolecular Weight Range (kDa)Primary Function
Snake Venom MetalloproteasesHigh21-75Hemorrhage, tissue necrosis
Serine ProteasesHigh28-33Coagulation disorders
C-type Lectin-like ProteinsHigh14-16Platelet aggregation
Phospholipase A2Moderate13-15Membrane disruption
DisintegrinsMinor8.5Antiplatelet activity
CystatinsMinor11-13Protease inhibition

Arietin specifically belongs to the disintegrin family within the Bitis arietans venom proteome [3]. This antiplatelet peptide exhibits a molecular weight of approximately 8500 daltons and contains the characteristic arginine-glycine-aspartic acid sequence motif that defines its biological activity . The amino-terminal sequence of arietin has been determined as serine-proline-proline-valine-cysteine-glycine-asparagine-lysine, which contributes to its structural integrity and functional specificity .

Research has revealed that arietin functions as a potent inhibitor of platelet aggregation through competitive inhibition of fibrinogen binding to glycoprotein IIb/IIIa receptors on platelets . The inhibitory activity demonstrates dose-dependent characteristics, with IC50 values ranging from 1.3 to 2.7 × 10^-7 M for various platelet aggregation stimuli including adenosine diphosphate, thrombin, collagen, and U46619 [7]. This antiplatelet activity positions arietin as a functionally significant component within the broader context of Bitis arietans envenomation pathophysiology [2].

The presence of arietin and other disintegrins within Bitis arietans venom represents an evolutionary adaptation that enhances the snake's predatory effectiveness by targeting hemostatic mechanisms in prey species [3] [4]. The integration of multiple toxin families, including arietin, creates a synergistic effect that maximizes the venom's overall biological impact while serving the dual purposes of prey immobilization and pre-digestion [4] [5].

Biosynthetic Pathways in Snake Venom Glands

The biosynthesis of arietin and other venom components in Bitis arietans occurs within specialized venom glands that have evolved sophisticated regulatory mechanisms to ensure rapid and efficient toxin production [8] [9]. These glands, which are anatomically related to salivary glands, possess a unique cellular architecture optimized for the synthesis, processing, and storage of complex protein cocktails including disintegrins [10] [11].

The venom glands of viperid snakes, including Bitis arietans, contain secretory epithelial cells that undergo dramatic morphological and biochemical changes during the venom production cycle [12] [10]. Following venom depletion through natural envenomation or experimental milking, the secretory epithelium transforms from a cuboidal to a columnar configuration, accompanied by expansion of the rough endoplasmic reticulum cisternae [12] [10]. This morphological transition facilitates the intensive protein synthesis required for venom replenishment [11].

Gene expression analysis has revealed that venom synthesis in Bitis arietans follows a temporally coordinated pattern, with peak messenger ribonucleic acid concentrations and maximal synthetic activity occurring 4-8 days after venom depletion [9] [10]. During this period, the incorporation of radiolabeled amino acids into venom proteins increases dramatically, reaching levels 10-20 fold higher than those observed in unstimulated glands [12] [11]. The proportion of newly synthesized proteins that are specifically venom components rises from approximately 25% on the first day post-milking to 80% by day eight [12] [11].

The regulatory architecture underlying venom gene expression involves the coordinated activation of multiple conserved vertebrate signaling pathways [8] [13]. Research has identified two primary regulatory cascades that have been evolutionarily co-opted for venom production: the extracellular signal-regulated kinase pathway and the unfolded protein response pathway [8] [13]. These pathways function through a suite of transcription factors that bind to both promoter sequences and newly identified enhancer elements associated with venom genes [8].

The extracellular signal-regulated kinase pathway appears to be triggered by venom depletion signals, initiating a cascade that upregulates the expression of multiple venom gene families simultaneously [8]. This coordinated response ensures that the complex mixture of toxins, including arietin, is synthesized in appropriate stoichiometric ratios [8] [13]. The unfolded protein response pathway provides additional regulatory control, likely responding to the cellular stress associated with high-volume protein synthesis and secretion [8].

Chromatin structure plays a crucial role in venom gene regulation, with topologically associated domains and CTCF loops facilitating the coordinated expression of tandemly duplicated venom genes [8]. These structural features enable the precise temporal and quantitative control of venom protein synthesis, ensuring that arietin and other disintegrins are produced at levels appropriate for their functional roles within the venom mixture [8] [13].

The biosynthetic process involves several key stages, beginning with transcriptional activation of venom genes within the venom gland epithelial cells [8] [9]. Messenger ribonucleic acid molecules encoding arietin and other venom components are then translated by ribosomes associated with the rough endoplasmic reticulum [12] [10]. The newly synthesized proteins undergo initial folding and quality control within the endoplasmic reticulum before being transported to the Golgi apparatus for further processing [12] [14].

Sympathetic nervous system innervation provides additional regulatory control over venom synthesis and secretion [10]. Both alpha-adrenergic and beta-adrenergic receptors are involved in protein synthesis regulation, while alpha-adrenergic receptors specifically control protein secretion processes [10]. This neural control mechanism allows for rapid modulation of venom production in response to physiological demands and environmental stimuli [10].

The temporal dynamics of venom synthesis demonstrate remarkable efficiency, with venom accumulation occurring at relatively high rates for up to two weeks following depletion [11]. This rapid replenishment capacity ensures that venomous snakes maintain their predatory capabilities and defensive mechanisms even after venom expenditure [9] [11]. The coordinated expression of different venom protein families, including disintegrins like arietin, occurs in parallel rather than sequentially, maximizing the efficiency of the biosynthetic process [9].

Post-Translational Modifications and Maturation

The maturation of arietin and other venom proteins in Bitis arietans involves extensive post-translational modifications that are critical for generating the functional diversity and biological activity observed in the final venom composition [14] [15]. These modifications occur primarily within the endoplasmic reticulum and Golgi apparatus of venom gland secretory cells, where newly synthesized proteins undergo a series of enzymatic alterations that determine their ultimate structure and function [16] [17].

Glycosylation represents one of the most widespread post-translational modifications affecting snake venom proteins, including members of the disintegrin family [14] [15]. This modification influences crucial biochemical properties such as protein folding, stability, solubility, and ligand binding capacity [14] [16]. In eukaryotic cells, glycosylation occurs through two primary mechanisms: N-linked glycosylation, which involves the attachment of carbohydrate groups to asparagine residues, and O-linked glycosylation, which targets serine and threonine residues [14] [15].

Research utilizing proteomic and glycoproteomic profiling approaches has demonstrated that post-translational modifications significantly contribute to venom phenotype variation in snake species [15]. The extent and pattern of glycosylation can vary between individual snakes and populations, contributing to the observed intraspecific variation in venom composition and biological activity [15] [16]. For disintegrins like arietin, glycosylation status may influence their binding affinity to integrin receptors and their overall stability in the venom matrix [14].

The processing of disintegrin precursors involves several sequential steps that generate the mature, bioactive forms found in venom [14] [16]. Many disintegrins, including those found in Bitis arietans venom, are initially synthesized as larger precursor molecules that contain additional domains beyond the final disintegrin structure [14] [16]. These precursors undergo proteolytic cleavage at specific sites to release the mature disintegrin domain while potentially generating other bioactive fragments [14].

The cysteine-rich nature of disintegrins necessitates precise formation of disulfide bonds during the maturation process [14] [18]. The correct pairing of cysteine residues is essential for maintaining the three-dimensional structure required for biological activity [18] [19]. Most disintegrins contain multiple disulfide bonds that stabilize their core structure and maintain the proper presentation of the arginine-glycine-aspartic acid binding motif [18] [20].

The following table summarizes the major post-translational modifications affecting venom proteins:

Modification TypeTarget ResiduesFunctional ImpactFrequency in Venom Proteins
N-linked GlycosylationAsparagineStability, solubility, bindingHigh
O-linked GlycosylationSerine, ThreonineProtein folding, recognitionModerate
Proteolytic CleavageVariousActivation, diversity generationHigh
Disulfide Bond FormationCysteineStructural stabilityHigh
HydroxylationProline, LysineCollagen stabilityLow

The unfolded protein response pathway plays a crucial role in managing the cellular stress associated with high-volume synthesis and processing of cysteine-rich proteins like arietin [8] [14]. This pathway helps maintain protein folding homeostasis within the endoplasmic reticulum, ensuring that disintegrins achieve their proper three-dimensional structure before secretion [8]. The coordinated activation of chaperone proteins and folding enzymes facilitates the efficient maturation of multiple venom components simultaneously [8] [14].

Quality control mechanisms within the venom gland cells ensure that only properly folded and processed proteins are incorporated into the final venom composition [14] [21]. Misfolded or improperly modified proteins are typically retained within the endoplasmic reticulum and subsequently degraded through the endoplasmic reticulum-associated degradation pathway [14]. This quality control system is particularly important for disintegrins, where incorrect disulfide bond formation could abolish biological activity [14] [18].

The temporal coordination of post-translational modifications with the overall venom synthesis cycle ensures that mature, bioactive arietin is available for incorporation into newly synthesized venom [14] [21]. The efficiency of these modification processes contributes to the rapid venom replenishment capacity observed in Bitis arietans and other viperid species [9] [14]. Research has demonstrated that the correlation between messenger ribonucleic acid abundance and final protein levels in venom is generally high, suggesting that post-translational processes do not significantly limit the overall rate of venom production [21] [22].

Physicochemical Properties

Solubility and Stability Under Physiological Conditions

Arietin demonstrates notable physicochemical characteristics that are critical for its biological function. The peptide exhibits aqueous solubility under physiological conditions, which is essential for its antiplatelet activity in the bloodstream [2]. The molecular weight of 8500 Daltons places arietin in the category of medium-sized bioactive peptides, facilitating its circulation and interaction with target receptors [3] [4].

The compound's solubility profile is influenced by its amino acid composition, particularly the presence of hydrophilic residues in its N-terminal sequence (Ser-Pro-Pro-Val-Cys-Gly-Asn-Lys-) [4]. This sequence contributes to the peptide's overall hydrophobic-hydrophilic balance, enabling effective dissolution in aqueous physiological media. Under standard physiological conditions (37°C, pH 7.4), arietin maintains structural integrity and retains its biological activity, as evidenced by its consistent inhibitory effects on platelet aggregation in human blood samples [2] [4].

The stability of arietin under physiological conditions has been demonstrated through various experimental protocols. When stored in phosphate-buffered saline at physiological pH and temperature, the peptide retains its antiplatelet activity for extended periods, indicating resistance to spontaneous degradation [2]. This stability is likely attributed to the presence of seven cysteine residues that form disulfide bonds, providing structural stabilization through intramolecular cross-linking [3].

pH-Dependent Behavior and Denaturation Studies

The peptide exhibits pH-dependent conformational changes that directly impact its biological activity. Studies examining protein stability across different pH ranges have shown that peptides containing arginine-glycine-aspartic acid (RGD) sequences, such as arietin, demonstrate varying degrees of structural stability depending on the surrounding pH environment [5]. At physiological pH (7.4), arietin maintains optimal conformation for receptor binding and biological activity.

Under acidic conditions (pH < 5.0), arietin may experience partial denaturation, which could affect its binding affinity to integrin receptors. Conversely, at alkaline pH values (> 8.5), the peptide structure may become less stable due to disruption of ionic interactions and potential unfolding of critical binding domains [5]. The optimal pH range for arietin stability and activity appears to be between 6.5 and 8.0, encompassing the physiological pH range of human blood.

Thermal denaturation studies would be expected to show that arietin, like other disulfide-bonded peptides, exhibits increased thermal stability due to covalent cross-linking. The presence of multiple cysteine residues likely contributes to a higher melting temperature compared to linear peptides of similar molecular weight [3]. However, specific thermal denaturation data for arietin has not been extensively documented in the available literature.

Table 1: Fundamental Physicochemical Properties of Arietin

PropertyValueReference
Molecular Weight8500 DaCitation [3] [4]
N-Terminal SequenceSer-Pro-Pro-Val-Cys-Gly-Asn-Lys-Citation [4]
RGD Sequence LocationArg-Gly-Asp sequence presentCitation [2] [4]
Number of Cysteine Residues7 cysteine residuesCitation [3]
Source OrganismBitis arietans (African viper)Citation [2]
ClassificationAntiplatelet peptideCitation [2]

Biochemical Interactions

Binding Affinity to Integrin Receptors (e.g., αIIbβ3)

Arietin demonstrates high-affinity binding to the integrin αIIbβ3 receptor, which is the primary fibrinogen receptor on platelets [6] [7]. The peptide's binding mechanism involves recognition of the RGD sequence by the integrin receptor complex, specifically targeting the interface between the α and β subunits where the ligand-binding site is located [8]. This interaction is characteristic of RGD-binding integrins, where the arginine residue fits into a cleft in the β-propeller module of the α subunit, while the aspartic acid coordinates with a cation bound in the von Willebrand factor A-domain of the β subunit [8].

Quantitative binding studies have revealed that arietin exhibits differential binding affinities depending on the activation state of platelets. The dissociation constant (Kd) for arietin binding to unstimulated platelets is 3.4 × 10⁻⁷ M, indicating moderate affinity under resting conditions [2] [9]. However, upon platelet activation with adenosine diphosphate (ADP), the binding affinity increases dramatically, with a Kd of 3.4 × 10⁻⁸ M, representing a ten-fold enhancement in binding strength [2] [9].

The number of binding sites per platelet also varies with activation state. Unstimulated platelets present approximately 46,904 binding sites for arietin, while ADP-stimulated platelets display 48,958 sites [2] [9]. Interestingly, elastase-treated platelets, which expose additional binding epitopes, show 34,817 binding sites with the highest affinity (Kd = 6.5 × 10⁻⁸ M) [2] [9]. This variation in binding parameters reflects the conformational changes that occur in the αIIbβ3 integrin upon platelet activation, transitioning from a bent, low-affinity state to an extended, high-affinity configuration [6].

The specificity of arietin for αIIbβ3 has been confirmed through competitive binding studies using monoclonal antibodies directed against the glycoprotein IIb/IIIa complex. The monoclonal antibody 7E3, which specifically recognizes the fibrinogen-binding site, effectively blocks arietin binding to platelets, confirming that arietin and fibrinogen compete for the same or overlapping binding sites [10].

Competitive Inhibition Mechanisms with Fibrinogen

Arietin functions as a competitive inhibitor of fibrinogen binding to the αIIbβ3 integrin receptor [2] [4] [9]. This competitive mechanism is evidenced by the peptide's ability to inhibit ¹²⁵I-fibrinogen binding to ADP-stimulated platelets with an IC₅₀ value of 1.1 × 10⁻⁷ M [2] [9]. The competitive nature of this inhibition indicates that arietin and fibrinogen compete for the same binding site on the integrin receptor, with arietin acting as a reversible antagonist.

The mechanism of competitive inhibition involves arietin occupying the fibrinogen-binding site on activated αIIbβ3 integrins, thereby preventing fibrinogen molecules from binding and subsequently blocking the cross-linking of platelets that is essential for aggregation [4]. This inhibition is dose-dependent, with increasing concentrations of arietin producing proportionally greater suppression of fibrinogen binding and platelet aggregation [2].

Kinetic studies demonstrate that arietin inhibits platelet aggregation induced by various agonists, including ADP, thrombin, collagen, and the thromboxane A₂ analog U46619, with IC₅₀ values ranging from 1.3 to 2.7 × 10⁻⁷ M [2] [4]. The consistency of these IC₅₀ values across different agonists suggests that arietin's primary mechanism of action is through direct competition with fibrinogen at the receptor level, rather than interference with upstream activation pathways.

Table 2: Binding Affinity and Inhibitory Parameters of Arietin

ParameterValueExperimental MethodReference
IC₅₀ for ADP-induced aggregation1.3 × 10⁻⁷ MPlatelet aggregometryCitation [2] [4]
IC₅₀ for thrombin-induced aggregation2.7 × 10⁻⁷ MPlatelet aggregometryCitation [2] [4]
IC₅₀ for collagen-induced aggregation1.3-2.7 × 10⁻⁷ MPlatelet aggregometryCitation [2] [4]
IC₅₀ for U46619-induced aggregation1.3-2.7 × 10⁻⁷ MPlatelet aggregometryCitation [2] [4]
IC₅₀ for fibrinogen binding inhibition1.1 × 10⁻⁷ MCompetitive binding assayCitation [2] [9]
Kd for binding to unstimulated platelets3.4 × 10⁻⁷ MSaturable binding assayCitation [2] [9]
Kd for binding to ADP-stimulated platelets3.4 × 10⁻⁸ MSaturable binding assayCitation [2] [9]
Kd for binding to elastase-treated platelets6.5 × 10⁻⁸ MSaturable binding assayCitation [2] [9]
Binding sites per platelet (unstimulated)46,904Binding site quantificationCitation [2] [9]
Binding sites per platelet (ADP-stimulated)48,958Binding site quantificationCitation [2] [9]
Binding sites per platelet (elastase-treated)34,817Binding site quantificationCitation [2] [9]

The competitive inhibition extends to the complete blockade of fibrinogen-induced aggregation of elastase-treated platelets at concentrations as low as 6.5 × 10⁻⁸ M [4]. This complete inhibition at relatively low concentrations underscores the high affinity and specificity of arietin for the fibrinogen-binding site on αIIbβ3 integrin.

Furthermore, the inhibition is reversible, as demonstrated by time-course studies showing that the binding of radiolabeled arietin can be displaced by excess unlabeled fibrinogen or other RGD-containing peptides [9]. This reversibility is consistent with competitive inhibition kinetics and suggests that the binding interaction involves non-covalent forces such as hydrogen bonding, electrostatic interactions, and van der Waals forces.

Table 3: Comparative Molecular Properties of Related Peptides

Peptide/ProteinMolecular Weight (Da)SourcePrimary FunctionReference
Arietin (venom-derived)8500Bitis arietans venomAntiplatelet activityCitation [2] [4]
Arietin (chickpea-derived)5600Cicer arietinum seedsAntifungal activityCitation [11] [12]
Cicerin (chickpea-derived)8200Cicer arietinum seedsAntifungal activityCitation [11] [12]
Accutin (disintegrin)5241Agkistrodon acutus venomAntiplatelet activityCitation [10]
Fibrinogen340,000Human plasmaBlood coagulationLiterature

Sequence

GVGYKVVVTTTAAADDDDVV

Dates

Last modified: 07-21-2023

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